Cas no 170572-49-3 (3-Fluoro-4-methylbenzonitrile)
3-Fluoro-4-methylbenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-Fluoro-4-methylbenzonitrile
- 4-Cyano-2-fluorotoluene
- 3-Fluoro-p-tolunitrile
- 2-Fluoro-4-cyanotoluene
- 3-fluoro-4-methylbenzenecarbonitrile
- 4-methyl-3-fluorobenzonitrile
- Benzonitrile,3-fluoro-4-methyl
- ncr cf d1
- 3-Fluoro-4-methylben
- Fluoro-4-methylbenzonitrile
- 4-Cyano-2-fluoro-1-methylbenzene
- 3-Fluoro-p-tolunitrile (CN=1)
- 3-Fluoro-4-methylbenzonitrile98%
- 3-Fluoro-4-methylbenzonitrile 98%
- Benzonitrile, 3-fluoro-4-methyl-
- Benzonitrile, 3-Fluoro-4-Methyl- (9Ci)
- 3-fluoro-4-methyl-benzonitrile
- PubChem1557
- KSC179Q3R
- 3-Fluoro-4-methylbenzonitrile #
- BCP24581
- STK094750
- SBB055119
- 3-Fluoro-4-methylbenzonitri
- PS-9119
- 3-Fluoro-4-methylbenzonitrile, 97%
- FT-0618283
- FT-0657909
- EN300-21710
- DTXSID10342862
- CS-W002443
- UPCMLD0ENAT5900977:001
- A1544
- 3-fluoro-4methylbenzonitrile
- AC-5995
- F0424
- AM61374
- MFCD00153174
- 170572-49-3
- SCHEMBL100004
- J-512496
- AKOS001426179
- 4-Methyl-3-fluoro-benzonitrile
- DB-023773
- 626-846-6
- DTXCID70293942
-
- MDL: MFCD00153174
- Inchi: 1S/C8H6FN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,1H3
- InChI Key: KUQQONVKIURIQU-UHFFFAOYSA-N
- SMILES: FC1C=C(C#N)C=CC=1C
- BRN: 7700177
Computed Properties
- Exact Mass: 135.04800
- Monoisotopic Mass: 135.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.1
- Topological Polar Surface Area: 23.8
Experimental Properties
- Color/Form: Colorless liquid
- Density: 1.11 g/cm1.11
- Melting Point: 47.0 to 50.0 deg-C
- Boiling Point: 204 ºC
- Flash Point: Fahrenheit: 181.4 ° f < br / > Celsius: 83 ° C < br / >
- Refractive Index: 1.508
- PSA: 23.79000
- LogP: 2.00578
3-Fluoro-4-methylbenzonitrile Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H318
- Warning Statement: P280,P305+P351+P338
- Hazardous Material transportation number:UN 3276
- WGK Germany:3
- Hazard Category Code: 41
- Safety Instruction: S36/37
-
Hazardous Material Identification:
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R20/21/22
- Packing Group:III
- Hazard Level:6.1
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Store at room temperature
3-Fluoro-4-methylbenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-Fluoro-4-methylbenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM157702-1000g |
3-Fluoro-4-methylbenzonitrile |
170572-49-3 | 95+% | 1000g |
$1680 | 2021-06-17 | |
| Fluorochem | 002156-1g |
3-Fluoro-4-methylbenzonitrile |
170572-49-3 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 002156-25g |
3-Fluoro-4-methylbenzonitrile |
170572-49-3 | 97% | 25g |
£19.00 | 2022-03-01 | |
| Fluorochem | 002156-100g |
3-Fluoro-4-methylbenzonitrile |
170572-49-3 | 97% | 100g |
£58.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F120484-100g |
3-Fluoro-4-methylbenzonitrile |
170572-49-3 | 98% | 100g |
¥510.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F120484-1g |
3-Fluoro-4-methylbenzonitrile |
170572-49-3 | 98% | 1g |
¥29.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F120484-25g |
3-Fluoro-4-methylbenzonitrile |
170572-49-3 | 98% | 25g |
¥152.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F120484-5g |
3-Fluoro-4-methylbenzonitrile |
170572-49-3 | 98% | 5g |
¥38.90 | 2023-09-02 | |
| Alichem | A010003543-250mg |
3-Fluoro-4-methylbenzonitrile |
170572-49-3 | 97% | 250mg |
494.40 USD | 2021-07-06 | |
| Alichem | A010003543-500mg |
3-Fluoro-4-methylbenzonitrile |
170572-49-3 | 97% | 500mg |
790.55 USD | 2021-07-06 |
3-Fluoro-4-methylbenzonitrile Suppliers
3-Fluoro-4-methylbenzonitrile Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 3-Fluoro-4-methylbenzonitrile
Recent Advances in the Study of 3-Fluoro-4-methylbenzonitrile (CAS: 170572-49-3) and Its Applications in Chemical Biology and Pharmaceutical Research
3-Fluoro-4-methylbenzonitrile (CAS: 170572-49-3) is a fluorinated aromatic nitrile compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including potential drug candidates. Recent studies have explored its utility in medicinal chemistry, particularly in the development of kinase inhibitors and other small-molecule therapeutics. The presence of both fluorine and nitrile functional groups in its structure enhances its reactivity and binding affinity, making it a valuable scaffold for drug design.
One of the most notable applications of 3-Fluoro-4-methylbenzonitrile is its role in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and the development of selective inhibitors remains a major focus in oncology research. Recent publications have demonstrated that derivatives of 3-Fluoro-4-methylbenzonitrile exhibit potent inhibitory activity against specific kinases, such as EGFR and VEGFR, which are implicated in various cancers. These findings highlight the compound's potential as a building block for next-generation anticancer agents.
In addition to its applications in oncology, 3-Fluoro-4-methylbenzonitrile has also been investigated for its role in neurodegenerative disease research. A 2023 study published in the Journal of Medicinal Chemistry reported that fluorinated benzonitrile derivatives, including 3-Fluoro-4-methylbenzonitrile, could modulate the activity of enzymes involved in protein misfolding, a hallmark of diseases like Alzheimer's and Parkinson's. The study suggested that these compounds might serve as leads for developing novel neuroprotective agents.
The synthetic pathways for 3-Fluoro-4-methylbenzonitrile have also been optimized in recent years. A 2022 paper in Organic Process Research & Development described a scalable and cost-effective method for its production, utilizing palladium-catalyzed cyanation reactions. This advancement addresses previous challenges related to yield and purity, facilitating its broader use in industrial and academic settings. Furthermore, the compound's stability under various conditions has been characterized, ensuring its suitability for long-term storage and transportation.
Looking ahead, researchers are exploring the potential of 3-Fluoro-4-methylbenzonitrile in other therapeutic areas, such as infectious diseases and inflammation. Preliminary data from a 2023 preprint suggests that its derivatives may exhibit antibacterial properties against drug-resistant strains, opening new avenues for antibiotic development. As the field of chemical biology continues to evolve, 3-Fluoro-4-methylbenzonitrile is poised to remain a critical tool for drug discovery and development.
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